7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It has a molecular weight of 198.02 . This compound is a solid in form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-A]pyridines, such as this compound, has been a topic of interest in recent years . A common approach to constructing the [1,2,4]triazolo[1,5-A]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringBrC1=CC2=NC=NN2C=C1
. The InChI key for this compound is VGJYOOVSVQHZPL-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis Methods
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine and related compounds have been synthesized through various methods, contributing significantly to organic chemistry. Zheng et al. (2014) described a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for constructing the triazolopyridine skeleton through oxidative N-N bond formation, which is applicable to related compounds (Zheng et al., 2014). Additionally, the synthesis of styryl derivatives of similar compounds has been reported by Pauchard and Siegrist (1978), demonstrating the versatility in creating diverse derivatives (Pauchard & Siegrist, 1978).
Pharmaceutical Applications
Research into the biological activity of triazolopyridines has revealed significant potential in pharmaceutical applications. Suresh et al. (2016) synthesized novel thiazolo-triazolopyridine derivatives and evaluated them for antibacterial and antifungal activities, finding significant biological activity against various microorganisms (Suresh, Lavanya, & Rao, 2016). This indicates potential for the development of new antimicrobial agents from triazolopyridine derivatives.
Material Science and Engineering
Triazolopyridines, including derivatives of this compound, have also been explored in the field of material science. For example, El-Kurdi et al. (2021) synthesized and characterized various triazolopyridines, highlighting their potential in material science applications (El-Kurdi et al., 2021).
Future Directions
Given the wide application of [1,2,4]triazolo[1,5-A]pyridines in drug design , future research could focus on exploring the potential of 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine in this area. Additionally, further studies could be conducted to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.
Properties
IUPAC Name |
7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-6-7-16-11(8-10)14-12(15-16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDHFKEGLBYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737641 | |
Record name | 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380331-12-3 | |
Record name | 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.